
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound that features a furan ring substituted with a bromo and dimethylamino group, along with a hydrazinecarbothioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-bromo-5-(dimethylamino)furan-2-carbaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antifungal properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications:
作用機序
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 2-((4-Chloro-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
- 2-((4-Methyl-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. The bromo group can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and potentially improve its efficacy as a therapeutic agent .
特性
分子式 |
C8H11BrN4OS |
|---|---|
分子量 |
291.17 g/mol |
IUPAC名 |
[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C8H11BrN4OS/c1-13(2)7-6(9)3-5(14-7)4-11-12-8(10)15/h3-4H,1-2H3,(H3,10,12,15)/b11-4+ |
InChIキー |
XLSQOLRXJAVYPU-NYYWCZLTSA-N |
異性体SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)N)Br |
正規SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=S)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



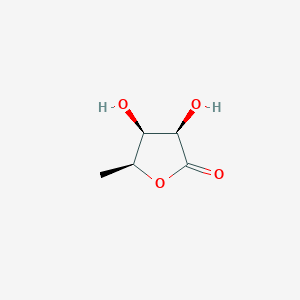
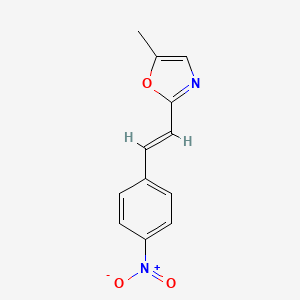
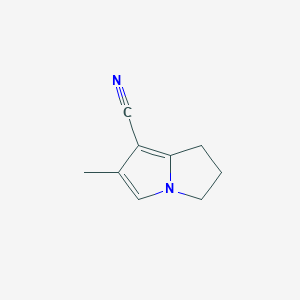
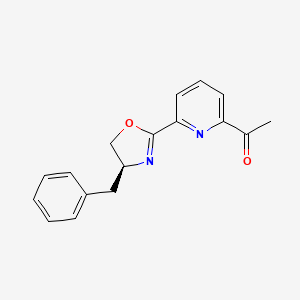

![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
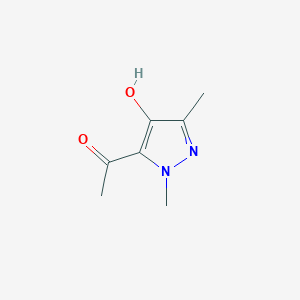
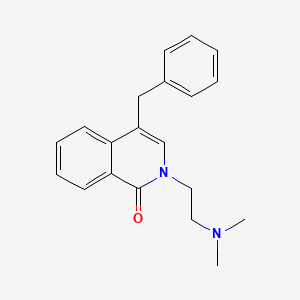
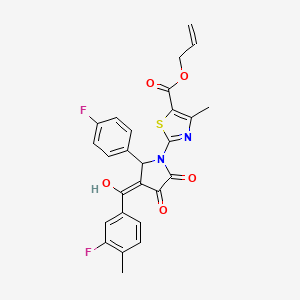
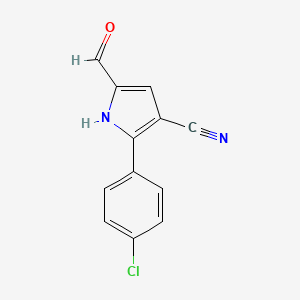

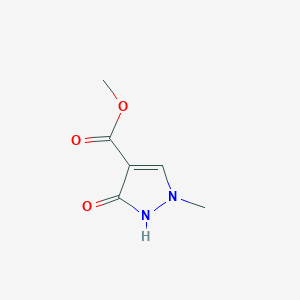
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
